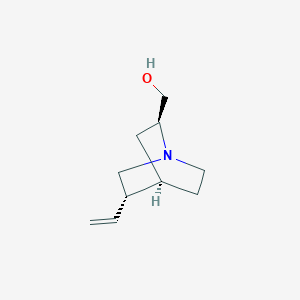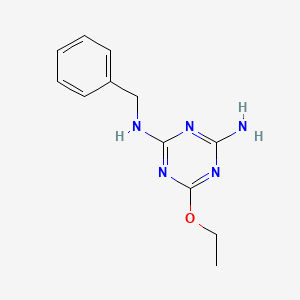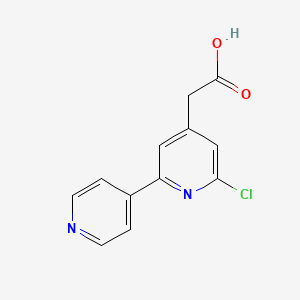
5-Hydroxy-2-methylnicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydroxy-2-methylnicotinamide is a chemical compound that belongs to the class of nicotinamides It is a derivative of nicotinic acid (vitamin B3) and has a hydroxyl group at the 5-position and a methyl group at the 2-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-methylnicotinamide can be achieved through several synthetic routes. One common method involves the hydroxylation of 2-methylnicotinamide using appropriate oxidizing agents. The reaction conditions typically involve the use of solvents such as methanol or ethanol and catalysts like palladium on carbon (Pd/C) under controlled temperature and pressure conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the oxidation of 2-methylnicotinamide using nitric acid or other strong oxidizing agents. The process is optimized to ensure high yield and purity of the final product. Industrial methods also focus on minimizing by-products and ensuring environmental sustainability.
化学反应分析
Types of Reactions
5-Hydroxy-2-methylnicotinamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form 2-methylnicotinamide.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-hydroxy-2-methylpyridine-3-carboxylic acid.
Reduction: Formation of 2-methylnicotinamide.
Substitution: Formation of various substituted nicotinamides depending on the reagents used.
科学研究应用
5-Hydroxy-2-methylnicotinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular metabolism and as a precursor for coenzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
作用机制
The mechanism of action of 5-Hydroxy-2-methylnicotinamide involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in cellular metabolism. The hydroxyl group at the 5-position and the methyl group at the 2-position play crucial roles in its binding affinity and specificity to these targets.
相似化合物的比较
Similar Compounds
Nicotinamide: A simpler derivative without the hydroxyl and methyl groups.
5-Hydroxy-2-methylpyridine: Lacks the amide group.
2-Methylnicotinamide: Lacks the hydroxyl group.
Uniqueness
5-Hydroxy-2-methylnicotinamide is unique due to the presence of both the hydroxyl and methyl groups, which confer distinct chemical and biological properties
属性
分子式 |
C7H8N2O2 |
|---|---|
分子量 |
152.15 g/mol |
IUPAC 名称 |
5-hydroxy-2-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C7H8N2O2/c1-4-6(7(8)11)2-5(10)3-9-4/h2-3,10H,1H3,(H2,8,11) |
InChI 键 |
VGWMQIIGUXIALI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=N1)O)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Amino-2-[2-(dibromophenoxy)ethoxy]-4-hydroxyanthraquinone](/img/structure/B13131665.png)

![1,4-Bis[(2,4-diethyl-6-methylphenyl)amino]anthraquinone](/img/structure/B13131680.png)
![1,3-Dimethyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one](/img/structure/B13131681.png)




![N-Methyl-1-(pyrazolo[1,5-a]pyrazin-3-yl)methanamine](/img/structure/B13131721.png)



![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[4-[(methylamino)methyl]-2-sulfophenyl]amino]-9,10-dioxo-, disodium salt](/img/structure/B13131761.png)
